![molecular formula C8H7N3O3 B1612070 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one CAS No. 5310-52-1](/img/structure/B1612070.png)
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one
Overview
Description
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This heterocyclic compound is commonly used as a research tool in the study of various biological processes and has been shown to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have been studied for their anti-cancer and anti-proliferative activities . They have shown promising results in inhibiting the growth of cancer cells .
Anti-Microbial Activity
Quinoxaline compounds have demonstrated significant anti-microbial activity . They have been effective against a variety of microorganisms .
Anti-Convulsant Activity
Quinoxaline derivatives have been used in the development of anti-convulsant drugs . They have shown potential in controlling seizures .
Anti-Tuberculosis Activity
Quinoxaline compounds have been studied for their anti-tuberculosis properties . They have shown effectiveness in combating Mycobacterium tuberculosis .
Anti-Malarial Activity
Quinoxaline derivatives have been used in the development of anti-malarial drugs . They have shown potential in inhibiting the growth of Plasmodium parasites .
Anti-Leishmanial Activity
Quinoxaline compounds have demonstrated significant anti-leishmanial activity . They have been effective against Leishmania parasites .
Anti-HIV Activity
Quinoxaline derivatives have been studied for their anti-HIV properties . For example, the hybrid structure 3-cyclopropylethynyl-4-ethoxycarbonyl-3-methyl-3,4-dihydroquinoxalin-2-one has shown promising results in anti-HIV drug development .
Anti-Inflammatory Activity
Quinoxaline compounds have demonstrated significant anti-inflammatory activity . They have been effective in reducing inflammation .
Mechanism of Action
Target of Action
It’s known that 3,4-dihydroquinoxalin-2-ones, a class of compounds to which 7-nitro-3,4-dihydro-1h-quinoxalin-2-one belongs, have potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It’s known that the dihydroquinoxalin-2-ones are chemically versatile and can produce a broad range of substitution patterns . This versatility might contribute to their interaction with various biological targets.
Biochemical Pathways
Given the potential antiviral and anti-inflammatory activities of 3,4-dihydroquinoxalin-2-ones , it can be inferred that these compounds may interact with pathways related to viral replication and inflammation.
Result of Action
The potential therapeutic properties of 3,4-dihydroquinoxalin-2-ones suggest that they may have beneficial effects at the molecular and cellular levels .
properties
IUPAC Name |
7-nitro-3,4-dihydro-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-3,9H,4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRCQCJQHUFFBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601216 | |
Record name | 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one | |
CAS RN |
5310-52-1 | |
Record name | 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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